molecular formula C10H10ClNO3 B2525411 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride CAS No. 2137504-35-7

4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B2525411
CAS No.: 2137504-35-7
M. Wt: 227.64
InChI Key: ZKEPAWINGVAJEP-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS: 2137504-35-7) is a versatile chemical building block in organic synthesis and medicinal chemistry research. The tetrahydroisoquinoline core is a privileged scaffold frequently encountered in bioactive compounds and pharmaceuticals . This specific derivative serves as a key synthetic intermediate for developing novel therapeutic agents. Research highlights its application in creating siderophore-antibiotic conjugates, where the tetrahydroisoquinoline moiety acts as a synthetic siderophore to facilitate iron transport into bacterial cells, enabling a 'Trojan horse' strategy to deliver antibiotics against pathogens like Pseudomonas aeruginosa . Furthermore, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been explored as potent inhibitors of anti-apoptotic Bcl-2 family proteins, showing promise in restoring apoptosis in cancer cells . The structural features of this compound also make it a candidate for developing chiral ligands and coordination compounds used in enantioselective catalysis . With a molecular formula of C 10 H 10 ClNO 3 and a molecular weight of 227.64 g/mol , it provides a critical framework for constructing complex molecules. This product is intended for research purposes in laboratory settings. Strictly for research use only; not approved for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

4-oxo-2,3-dihydro-1H-isoquinoline-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3.ClH/c12-8-5-11-9(10(13)14)7-4-2-1-3-6(7)8;/h1-4,9,11H,5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEPAWINGVAJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2C(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

Homophthalic anhydride (1 ) reacts with imines (2 ) in refluxing toluene to form the THIQ core via a [4+2] cycloaddition mechanism. The reaction proceeds through nucleophilic attack of the imine nitrogen on the anhydride carbonyl, followed by ring closure (Scheme 1). Acidic workup with 10% sodium hydroxide facilitates epimerization of the cis-diastereomer to the thermodynamically favored trans-isomer, enhancing diastereomeric purity.

Table 1: Optimization of Cyclocondensation Conditions

Parameter Optimal Value Impact on Yield/Purity
Solvent Toluene Maximizes solubility of intermediates
Temperature Reflux (110°C) Accelerates cyclization
Reaction Time 45 minutes Prevents decomposition
Workup 10% NaOH Epimerizes cis to trans
Purification Recrystallization Removes unreacted starting materials

Yields for the crude acid intermediate (3 ) typically range from 65–78%, with purity ≥95% after recrystallization.

Post-Cyclization Functionalization to Hydrochloride Salt

The free carboxylic acid (3 ) is converted to its hydrochloride salt via protonation with hydrochloric acid. This step enhances solubility for subsequent synthetic transformations or biological testing.

Salt Formation Protocol

  • Acid Dissolution : The purified carboxylic acid (3 ) is dissolved in anhydrous dichloromethane (DCM) at 0°C.
  • HCl Gas Introduction : Dry HCl gas is bubbled through the solution for 30 minutes, inducing precipitation.
  • Isolation : The resulting hydrochloride salt is filtered, washed with cold DCM, and dried under vacuum.

Table 2: Hydrochloride Salt Characterization Data

Property Value Method
Melting Point 218–220°C (dec.) Differential Scanning Calorimetry
Purity ≥95% HPLC (C18, 0.1% TFA in H2O/MeCN)
Solubility 12 mg/mL in H2O Gravimetric Analysis

Alternative Synthetic Routes

Triphosgene-Mediated Cyclization

While less common, triphosgene (bis(trichloromethyl) carbonate) can facilitate THIQ formation under milder conditions compared to traditional acid catalysis. This method is advantageous for acid-sensitive substrates but requires stringent moisture control.

Key Steps :

  • Imine Activation : Triphosgene (0.33 equiv) reacts with the imine in anhydrous THF at −20°C.
  • Cyclization : Homophthalic anhydride is added portionwise, followed by warming to room temperature.
  • Workup : Quenching with saturated NaHCO3 yields the carboxylic acid, which is converted to the hydrochloride as described.

Table 3: Triphosgene vs. Thermal Cyclization

Metric Triphosgene Method Thermal Method
Reaction Time 2 hours 45 minutes
Yield 58% 72%
Byproducts <5% 10–15%
Scalability Limited by cost Industrial feasibility

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
  • Solvent Recovery : Toluene is distilled and reused, minimizing waste.
  • Quality Control : In-line FTIR monitors reaction progress, ensuring consistent diastereomeric ratios.

Table 4: Pilot Plant Performance Metrics

Parameter Batch Process Continuous Flow
Annual Output 150 kg 300 kg
Purity 95.2% 97.8%
COGS/kg $1,240 $890

Analytical Validation of Synthetic Products

Structural Confirmation

  • X-ray Crystallography : Resolves absolute configuration of the trans-diastereomer.
  • ¹H/¹³C NMR : Key signals include:
    • δ 4.21 (dd, J = 10.2 Hz, H-1)
    • δ 172.3 (C=O, carboxylic acid)
    • δ 205.1 (C=O, ketone)

Purity Assessment

  • HPLC-MS : Detects ≤0.5% of the cis-isomer and residual solvents.
  • Elemental Analysis : Matches theoretical values for C10H10ClNO3 within 0.3%.

Comparative Analysis of Methodologies

Advantages of Cyclocondensation Route :

  • Single-step construction of THIQ core
  • High diastereoselectivity (trans:cis = 9:1)
  • Scalable to multi-kilogram quantities

Limitations :

  • Requires careful temperature control to prevent decomposition
  • Hydrochloride salt hygroscopicity necessitates anhydrous handling

Chemical Reactions Analysis

Castagnoli–Cushman Reaction (CCR)

This compound participates in stereoselective annulation reactions with fluoral hydrate and aryl amines. The reaction proceeds via a [4+2] cycloaddition mechanism under mild acidic conditions:

  • Reagents : Fluoral hydrate (CF<sub>3</sub>CH(OH)<sub>2</sub>), aryl amines

  • Conditions : Trifluoroacetic acid (TFA), reflux or room temperature

  • Products : (3R,4R)-1-oxo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives

  • Yield : 54–55% with trans-diastereoselectivity (dr = 3:1 to 5:1) .

Homophthalic Anhydride-Mediated Cyclization

Reaction with homophthalic anhydride and imines forms polysubstituted tetrahydroisoquinolines:

  • Reagents : Homophthalic anhydride, substituted imines

  • Conditions : Acetic acid, 80°C

  • Products : 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines with a carboxyl group at C4 .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes substitution at the 6- or 7-position:

  • Reagents : Halogens (Br<sub>2</sub>, Cl<sub>2</sub>), nitrating agents (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)

  • Conditions : Polar aprotic solvents (DMF, DMSO), 0–25°C

  • Products : Halogenated or nitro derivatives .

Reductive Amination

The ketone group is converted to an amine via reductive amination:

  • Reagents : Ammonia, sodium cyanoborohydride (NaBH<sub>3</sub>CN)

  • Conditions : Methanol, pH 6–7, 24–48 hours

  • Yield : 60–75% .

Ketone Reduction

The 4-oxo group is reduced to a

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Properties
    • Recent studies have highlighted the potential of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride as an anticancer agent. Derivatives of this compound have been shown to inhibit Bcl-2 family proteins critical for regulating apoptosis in cancer cells. For example, certain derivatives exhibited binding affinities to Bcl-2 and Mcl-1 proteins with Ki values around 5.2 µM and demonstrated anti-proliferative activities against various cancer cell lines.
  • Neuroprotective Effects
    • The compound has also been investigated for its neuroprotective properties. It can modulate neurotransmitter systems and exhibit antioxidant activities that protect neuronal cells from oxidative stress, suggesting its potential in treating neurodegenerative diseases.
  • Antimicrobial Activity
    • Research indicates that tetrahydroisoquinoline derivatives can inhibit the growth of various pathogens, including antibiotic-resistant strains like New Delhi metallo-beta-lactamase (NDM-1). In vitro studies have shown effective inhibition against these strains.

Biological Studies

4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride serves as a valuable tool in biological research:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on target enzymes, effectively blocking their activity.
  • Receptor Interaction : It may interact with various receptors involved in signaling pathways related to cell survival and apoptosis.

Industrial Applications

In industrial settings, 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is utilized in the development of pharmaceuticals and agrochemicals. Its ability to serve as a building block for synthesizing complex organic molecules makes it a valuable intermediate in organic synthesis.

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

  • Anticancer Study : A study demonstrated that derivatives of 4-Oxo-1,2,3,4-tetrahydroisoquinoline could induce apoptosis in cancer cells through caspase activation pathways.
  • Neuroprotection Research : Investigations into the neuroprotective effects revealed that the compound could mitigate oxidative stress in neuronal cells.
  • Antimicrobial Efficacy : In vitro studies confirmed the effectiveness of this compound against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with receptors in the nervous system, modulating neurotransmitter release and uptake .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride and related compounds:

Compound Name Substituents/Modifications Key Features Synthesis Highlights Biological/Physicochemical Properties References
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride - 4-Oxo group
- 1-Carboxylic acid
- Hydrochloride salt
Enhanced solubility due to salt form; potential as a pharmacophore scaffold Likely involves cyclization (e.g., Pomeranz–Fritsch–Bobbitt) High polarity; suitable for aqueous formulations
(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid - 6,7-Dimethoxy groups
- Free carboxylic acid
Stereoselective synthesis (d.r. 3:1); chiral center at position 1 Petasis reaction + Pomeranz–Fritsch–Bobbitt cyclization [α]D –59.5 (H₂O); crystalline solid
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Imp. A) - 4-Oxo group
- 7-Cl, 6-F, 1-cyclopropyl
Broad-spectrum antibiotic impurity; halogen substituents enhance stability Acylation with thionyl chloride Lipophilic; impacts metabolic stability
DL-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride - Racemic mixture
- Hydrochloride salt
Non-chiral variant; used as a building block in drug discovery Standard cyclization + salt formation Moderate solubility; lower enantiomeric purity
4-Oxo-1-pentyl-1,4-dihydrocinnoline-3-carboxamide - 4-Oxo group
- 3-Carboxamide
- 1-Pentyl
Antiviral/antibacterial activity; alkyl chain improves membrane permeability Alkylation with 1-bromopentane + HBTU coupling [α]D +2.0° (CH₂Cl₂); amide enhances target binding

Pharmacological and Physicochemical Properties

  • Solubility: The hydrochloride salt form of 4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid offers superior aqueous solubility compared to free carboxylic acid analogs (e.g., (–)-6,7-dimethoxy variant) .
  • Lipophilicity : Halogen substituents (e.g., Cl, F) in related compounds increase lipophilicity and membrane penetration, whereas methoxy groups (e.g., 6,7-dimethoxy) may enhance hydrogen-bonding interactions .

Biological Activity

4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS No. 2137504-35-7) is a derivative of tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its structural features, including a carboxylic acid and a ketone functional group, which enhance its reactivity and biological interactions. The compound's molecular formula is C10H10ClNO3C_{10}H_{10}ClNO_3, with a molecular weight of approximately 177.20 g/mol.

The synthesis of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride typically employs the Pictet-Spengler reaction among other methods. The compound is soluble in water and has high bioavailability, making it suitable for various biological applications.

Biological Activity

The biological activity of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride has been explored in multiple contexts:

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of tetrahydroisoquinoline have been shown to inhibit Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells. One study reported that certain derivatives exhibited binding affinities to Bcl-2 and Mcl-1 proteins with Ki values around 5.2 µM and demonstrated anti-proliferative activities against various cancer cell lines . The mechanism involves inducing apoptosis through caspase activation pathways.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also being investigated for their neuroprotective properties. These compounds can modulate neurotransmitter systems and exhibit antioxidant activities that may protect neuronal cells from oxidative stress .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies as well. Research indicates that tetrahydroisoquinoline derivatives can inhibit the growth of various pathogens, including bacteria resistant to standard antibiotics. In vitro studies demonstrated effective inhibition against strains such as New Delhi metallo-beta-lactamase (NDM-1) .

The mechanism of action for 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific biological targets:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on target enzymes, effectively blocking their activity.
  • Receptor Interaction : It may also interact with various receptors involved in signaling pathways related to cell survival and apoptosis.

Comparative Analysis with Similar Compounds

A comparison table illustrates the biological activity of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride against structurally similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityNeuroprotective Potential
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid HClModerate (Ki = 5.2 µM)Effective against NDM-1Potentially beneficial
1,2,3,4-TetrahydroisoquinolineLowModerateLimited evidence
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineHighEffective against various pathogensSignificant

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

  • Cancer Treatment : A study demonstrated that specific tetrahydroisoquinoline derivatives could induce apoptosis in Jurkat cells through caspase activation .
  • Antimicrobial Efficacy : Research indicated that certain derivatives effectively inhibited the replication of human coronaviruses in vitro .

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